N-[2-(oxan-4-ylsulfanyl)ethyl]cyclobutanecarboxamide
Description
Properties
IUPAC Name |
N-[2-(oxan-4-ylsulfanyl)ethyl]cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2S/c14-12(10-2-1-3-10)13-6-9-16-11-4-7-15-8-5-11/h10-11H,1-9H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MURFTVKACAPWND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCCSC2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(oxan-4-ylsulfanyl)ethyl]cyclobutanecarboxamide typically involves multiple steps, starting with the preparation of the tetrahydro-2H-pyran-4-yl thioethyl intermediate. This intermediate is then reacted with cyclobutanecarboxylic acid or its derivatives under specific conditions to form the final compound. Common reagents used in these reactions include thionyl chloride, amines, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
N-[2-(oxan-4-ylsulfanyl)ethyl]cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(oxan-4-ylsulfanyl)ethyl]cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Cyclobutanecarboxamide Derivatives with Sulfur-Containing Substituents
Key Analogs :
- N4-Cycobutanecarbonylsulfathiazole (N-[4-[(2-thiazolylamino)sulfonyl]phenyl]cyclobutanecarboxamide) (): Shares the cyclobutanecarboxamide core but incorporates a sulfathiazole group. Its elemental analysis (C: 60.84%, H: 8.04%, N: 6.99%) aligns with calculated values (C: 60.58%, H: 8.13%, N: 7.06%), confirming purity .
- N-(2-(2-(Phenylthio)acetyl)hydrazine-1-carbonothioyl)cyclobutanecarboxamide (2.8) (): Features a phenylthio group instead of oxane. It exhibits a higher yield (72%) and lower melting point (130–133°C) compared to other acylhydrazine derivatives (e.g., 2.14: 66% yield, 193–195°C), suggesting that bulkier substituents reduce crystallinity .
Structural Impact :
Comparative Physicochemical Data
Table 1: Key Properties of Cyclobutanecarboxamide Analogs
Observations :
- Yields : Sulfur-containing analogs (e.g., 2.8, 72%) generally exhibit higher synthetic efficiency than benzoyl derivatives (2.14, 66%), likely due to favorable thiol reactivity .
- Melting Points : Aromatic substituents (e.g., benzoyl in 2.14) increase melting points via π-stacking, whereas aliphatic groups (e.g., oxane) may lower them.
Spectroscopic and Analytical Comparisons
1H NMR Trends :
- Cyclobutanecarboxamide protons (e.g., compound 2.8: δ 3.37 ppm for cyclobutyl H-1) resonate upfield compared to cyclopentane analogs (δ ~2.5–3.0 ppm), reflecting ring strain .
- The oxane ring’s protons would likely show distinct splitting patterns (e.g., axial/equatorial Hs at δ 1.5–4.0 ppm), differing from phenylthio groups (e.g., compound 2.8: δ 7.19–7.40 ppm for aromatic Hs) .
Biological Activity
N-[2-(oxan-4-ylsulfanyl)ethyl]cyclobutanecarboxamide is a compound that has attracted significant attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a cyclobutanecarboxamide core with a tetrahydro-2H-pyran-4-yl thioethyl substituent. This unique structure contributes to its diverse biological properties. The compound's IUPAC name is derived from its functional groups, which include a thioether and an amide, making it a candidate for various chemical reactions and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may exert its effects through:
- Enzyme Inhibition : The compound can inhibit enzymes involved in critical biochemical pathways, potentially affecting cell proliferation and survival.
- Receptor Modulation : By binding to certain receptors, it may alter signaling pathways that are crucial for various cellular functions.
These interactions can lead to significant biological effects, such as apoptosis in cancer cells or antimicrobial activity against pathogens.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Antimicrobial Activity : Preliminary studies have shown that this compound has the potential to inhibit the growth of various bacterial strains, suggesting its application in treating infections.
- Anticancer Properties : The compound has been investigated for its ability to induce apoptosis in cancer cell lines, highlighting its potential as a therapeutic agent in oncology .
- Anti-inflammatory Effects : There is evidence suggesting that the compound may modulate inflammatory responses, which could be beneficial in treating inflammatory diseases .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cell lines | |
| Anti-inflammatory | Modulation of inflammatory responses |
Case Study: Anticancer Activity
In a recent study, this compound was tested against various cancer cell lines, including breast and lung cancer models. The results demonstrated that the compound significantly reduced cell viability at micromolar concentrations. The mechanism was linked to the activation of caspase pathways leading to apoptosis .
Case Study: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results indicated that it exhibited a broad spectrum of activity, particularly effective against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The study concluded that further optimization could enhance its efficacy as an antimicrobial agent.
Q & A
Q. What are the common synthetic pathways for synthesizing N-[2-(oxan-4-ylsulfanyl)ethyl]cyclobutanecarboxamide, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step reactions starting with cyclobutanecarboxylic acid derivatives and functionalized thioether precursors. Key steps include:
- Amide bond formation : Reacting cyclobutanecarbonyl chloride with 2-(oxan-4-ylsulfanyl)ethylamine under controlled pH and temperature (0–5°C, inert atmosphere) to minimize side reactions .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilicity of the amine, improving coupling efficiency .
- Purification : Column chromatography or recrystallization is used to isolate the product, with yields ranging from 60–85% depending on solvent polarity and gradient selection .
Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the cyclobutane ring geometry, amide bond formation, and oxane-thioether linkage. Key signals include δ ~4.2 ppm (methylene adjacent to sulfur) and δ ~170 ppm (carbonyl carbon) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₂H₂₁NO₂S) and detects impurities via isotopic patterns .
- Thermal Analysis : Differential Scanning Calorimetry (DSC) identifies melting points (typically 120–140°C), while Thermogravimetric Analysis (TGA) assesses thermal stability up to 200°C .
Q. How does the compound’s structure influence its biological activity in preliminary assays?
- Cyclobutane Ring : The strained four-membered ring enhances rigidity, potentially improving binding affinity to target proteins compared to linear analogs .
- Thioether-Oxane Moiety : The sulfur atom and oxane ring may facilitate hydrophobic interactions and hydrogen bonding with enzymes or receptors, as observed in related carboxamide derivatives .
- Amide Linkage : Stabilizes the molecule against hydrolysis in physiological pH ranges (pH 6–8), as demonstrated in simulated gastric fluid studies .
Advanced Research Questions
Q. How can experimental design be optimized to improve the scalability of this compound synthesis?
- High-Throughput Screening (HTS) : Test reaction parameters (e.g., catalysts, solvents) in parallel to identify optimal conditions. For example, Pd/C or Ni catalysts may accelerate coupling steps .
- Flow Chemistry : Continuous flow systems reduce batch variability and enhance heat transfer, critical for exothermic amidation reactions .
- Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy monitors reaction progress in real time, reducing purification bottlenecks .
Q. How should researchers address contradictions in biological activity data across different assay platforms?
- Assay Validation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. cellular assays for functional activity) .
- Metabolic Stability Testing : Use liver microsomes or hepatocyte models to assess if discrepancies arise from compound degradation .
- Computational Docking : Compare binding poses across protein conformations (e.g., molecular dynamics simulations) to explain variations in IC₅₀ values .
Q. What strategies are recommended for evaluating the compound’s stability under varying biological conditions?
- pH-Dependent Stability : Incubate the compound in buffers (pH 2–9) and analyze degradation via HPLC. The oxane-thioether group may hydrolyze under strongly acidic conditions (pH < 3) .
- Serum Protein Binding : Use equilibrium dialysis to measure binding to albumin or α-1-acid glycoprotein, which affects bioavailability .
- Light Sensitivity : Conduct accelerated stability studies under UV/visible light to identify photodegradation products, requiring amber glass storage .
Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?
- Quantum Mechanical Calculations : Predict electron density maps to optimize interactions with catalytic sites (e.g., ATP-binding pockets) .
- SAR Analysis : Build 3D-QSAR models using CoMFA or CoMSIA to correlate substituent effects (e.g., oxane ring size) with activity .
- ADMET Prediction : Tools like SwissADME forecast pharmacokinetic properties (e.g., logP, BBB permeability) to prioritize derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
